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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

clinical performance of JS005 in the context of established IL-17A inhibitors.

JS005, an investigational anti-interleukin-17A (IL-17A) monoclonal antibody developed by

Shanghai Junshi Biosciences, has emerged as a new therapeutic candidate for autoimmune

diseases. Clinical trials have primarily focused on its efficacy and safety in moderate-to-severe

plaque psoriasis and ankylosing spondylitis. This guide provides a comparative benchmark of

JS005 against currently approved anti-IL-17A biologics: secukinumab, ixekizumab, and

brodalumab. The information is intended to offer a data-driven perspective for researchers,

scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the IL-17A Pathway
Interleukin-17A is a key cytokine in the pathogenesis of several autoimmune diseases,

including psoriasis and ankylosing spondylitis.[1] It promotes inflammation, leading to the

characteristic symptoms of these conditions. JS005, like its counterparts, is designed to

specifically bind to and neutralize IL-17A, thereby inhibiting its pro-inflammatory effects. By

blocking the interaction of IL-17A with its receptor, these monoclonal antibodies disrupt the

downstream signaling cascade that leads to inflammation, tissue damage, and disease

progression.
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Caption: IL-17A Signaling Pathway and Points of Inhibition.

Benchmarking Clinical Efficacy in Plaque Psoriasis
The primary endpoint for assessing efficacy in psoriasis clinical trials is the Psoriasis Area and

Severity Index (PASI), with PASI 75 indicating a 75% reduction in the severity of psoriasis from

baseline. The following table summarizes the key Phase 3 clinical trial data for JS005 and its

approved competitors.

Treatment Trial(s)
PASI 75 Response Rate
(Week 12)

JS005 Phase 3 (Reported) Met Primary Endpoint*

Secukinumab ERASURE & FIXTURE 77.1% - 81.6%[2]

Ixekizumab UNCOVER-1, -2, & -3 82.6% - 89.1%[3][4]

Brodalumab AMAGINE-1, -2, & -3 83% - 86%[5][6]

*Specific percentage for PASI 75 in the JS005 Phase 3 trial has been announced as meeting

the primary endpoint, with detailed results to be presented at future academic conferences.[1] A

Phase 2 study showed a PASI 75 response rate of 95.8% for the 150mg dose and 89.4% for

the 300mg dose at week 12.
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Benchmarking Clinical Efficacy in Ankylosing
Spondylitis
For ankylosing spondylitis, the Assessment of SpondyloArthritis international Society (ASAS)

response criteria are used to measure clinical improvement. ASAS20 and ASAS40 represent a

20% and 40% improvement, respectively.

Treatment Trial(s)
ASAS20 Response
Rate (Week 16)

ASAS40 Response
Rate (Week 16)

JS005 Phase 2 Primary endpoint met Primary endpoint met

Secukinumab MEASURE 1 & 2 61%[7] 41%[7]

Ixekizumab COAST-V 64% 48%[8]

Brodalumab Phase 3 ~70%[9] 43.8%[10][11]

**All subjects in the Phase 2 clinical study of JS005 for active ankylosing spondylitis have

completed the primary endpoint visit, and the study met its primary objectives.[1]

Experimental Protocols: A Look at Clinical Trial
Design
The clinical development programs for these biologics follow a standardized pathway to ensure

robust evaluation of efficacy and safety.

General Clinical Trial Workflow:
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Caption: Generalized Clinical Trial Workflow.

JS005 Phase 3 Psoriasis Study (NCT05975268):

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Population: Adults with moderate-to-severe chronic plaque psoriasis.

Intervention: Subcutaneous injections of JS005 versus placebo.

Primary Outcome: Proportion of patients achieving PASI 75 and a static Physician's Global

Assessment (sPGA) score of 0 or 1 at week 12.

JS005 Phase 2 Ankylosing Spondylitis Study:

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Population: Adults with active ankylosing spondylitis.

Primary Outcome: Proportion of subjects meeting ASAS40 response criteria at week 16.[12]

Safety Profile
Across the class of IL-17A inhibitors, the most common adverse events include upper

respiratory tract infections, nasopharyngitis, and injection site reactions. A notable class effect

is an increased risk of mucocutaneous candidiasis. For brodalumab, there is a boxed warning

regarding suicidal ideation and behavior, although a causal relationship has not been

established. The safety profile of JS005 reported in press releases appears consistent with the

class, with good overall tolerability.[1]

Conclusion
JS005 has demonstrated promising efficacy and a favorable safety profile in clinical trials for

moderate-to-severe plaque psoriasis and ankylosing spondylitis, positioning it as a potential

new entrant in the class of anti-IL-17A monoclonal antibodies. Based on available data, its

performance appears to be comparable to the established therapies secukinumab, ixekizumab,

and brodalumab. The forthcoming detailed results from the Phase 3 psoriasis study and the

Phase 2 ankylosing spondylitis study will be crucial for a more definitive comparative
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assessment. As with all biologics, long-term safety and real-world effectiveness will be

important factors in determining its place in the therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Junshi Biosciences Announces the Phase 3 Study of JS005 (IL-17A) for the Treatment of
Moderate to Severe Plaque Psoriasis Met Primary Endpoints - BioSpace [biospace.com]

2. cdn.ymaws.com [cdn.ymaws.com]

3. Phase 3 Trials of Ixekizumab in Moderate-to-Severe Plaque Psoriasis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Results - Clinical Review Report: Ixekizumab (Taltz) - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. dermnetnz.org [dermnetnz.org]

6. Brodalumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Ixekizumab, an interleukin-17A antagonist in the treatment of ankylosing spondylitis or
radiographic axial spondyloarthritis in patients previously untreated with biological disease-
modifying anti-rheumatic drugs (COAST-V):16 week results of a phase 3 RCT -
[medicinesresources.nhs.uk]

9. Axial spondyloarthritis treatment: 16-week trial results for brodalumab [pharmaceutical-
technology.com]

10. Efficacy and safety of brodalumab, an anti-IL17RA monoclonal antibody, in patients with
axial spondyloarthritis: 16-week results from a randomised, placebo-controlled, phase 3 trial
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. ard.bmj.com [ard.bmj.com]

12. A Clinical Study of JS005 in Patients With Ankylosing Spondylitis | MedPath
[trial.medpath.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1192975?utm_src=pdf-custom-synthesis
https://www.biospace.com/press-releases/junshi-biosciences-announces-the-phase-3-study-of-js005-il-17a-for-the-treatment-of-moderate-to-severe-plaque-psoriasis-met-primary-endpoints
https://www.biospace.com/press-releases/junshi-biosciences-announces-the-phase-3-study-of-js005-il-17a-for-the-treatment-of-moderate-to-severe-plaque-psoriasis-met-primary-endpoints
https://cdn.ymaws.com/www.aocd.org/resource/resmgr/jaocd/contents/volume33/33-04.pdf
https://pubmed.ncbi.nlm.nih.gov/27299809/
https://pubmed.ncbi.nlm.nih.gov/27299809/
https://www.ncbi.nlm.nih.gov/books/NBK533698/
https://dermnetnz.org/topics/key-clinical-trial-evidence-for-brodalumab
https://pmc.ncbi.nlm.nih.gov/articles/PMC4906115/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4906115/
https://www.researchgate.net/figure/Summary-of-selected-clinical-efficacy-end-points-through-week-104-for-patients-randomised_fig1_311620880
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/Ixekizumab-an-interleukin-17A-antagonist-in-the-treatment-of-ankylosing-spondylitis-or-radiographic-axial-spondyloarthri-6367590522/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/Ixekizumab-an-interleukin-17A-antagonist-in-the-treatment-of-ankylosing-spondylitis-or-radiographic-axial-spondyloarthri-6367590522/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/Ixekizumab-an-interleukin-17A-antagonist-in-the-treatment-of-ankylosing-spondylitis-or-radiographic-axial-spondyloarthri-6367590522/
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/Ixekizumab-an-interleukin-17A-antagonist-in-the-treatment-of-ankylosing-spondylitis-or-radiographic-axial-spondyloarthri-6367590522/
https://www.pharmaceutical-technology.com/analyst-comment/axial-spondyloarthritis-treatment/
https://www.pharmaceutical-technology.com/analyst-comment/axial-spondyloarthritis-treatment/
https://pubmed.ncbi.nlm.nih.gov/33827787/
https://pubmed.ncbi.nlm.nih.gov/33827787/
https://pubmed.ncbi.nlm.nih.gov/33827787/
https://ard.bmj.com/content/80/8/1014
https://trial.medpath.com/clinical-trial/fca571deb68ee9b1/nct06250062-phase-ii-study-evaluate-efficacy-safety-js005-ankylosing-spondylitis
https://trial.medpath.com/clinical-trial/fca571deb68ee9b1/nct06250062-phase-ii-study-evaluate-efficacy-safety-js005-ankylosing-spondylitis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [JS005: A Comparative Analysis Against Leading Anti-IL-
17A Monoclonal Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192975#benchmarking-js-5-against-known-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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